Cas no 13908-71-9 (urea, 1,1'-(methylenedi-p-phenylene)bis[3-(2-chloroethyl)-)

urea, 1,1'-(methylenedi-p-phenylene)bis[3-(2-chloroethyl)- structure
13908-71-9 structure
Product Name:urea, 1,1'-(methylenedi-p-phenylene)bis[3-(2-chloroethyl)-
CAS No:13908-71-9
MF:C19H22Cl2N4O2
MW:409.309582233429
CID:902607
PubChem ID:254305
Update Time:2025-04-19

urea, 1,1'-(methylenedi-p-phenylene)bis[3-(2-chloroethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chloroethyl)-3-[4-[[4-(2-chloroethylcarbamoylamino)phenyl]methyl]phenyl]urea
    • 1,1'-(methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]
    • 1,1'-(methylenedi-p-phenylene)bis[3-(2-chloroethyl)-urea]
    • AC1L5PYI
    • AC1Q5MO9
    • AG-K-03217
    • AR-1B3581
    • CTK4C1592
    • KST-1B0821
    • NSC78515
    • 13908-71-9
    • Urea, 1,1'-(methylenedi-p-phenylene)bis[3-(2-chloroethyl)-
    • DTXSID30291828
    • NSC-78515
    • urea, 1,1'-(methylenedi-p-phenylene)bis[3-(2-chloroethyl)-
    • Inchi: 1S/C19H22Cl2N4O2/c20-9-11-22-18(26)24-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)25-19(27)23-12-10-21/h1-8H,9-13H2,(H2,22,24,26)(H2,23,25,27)
    • InChI Key: NPAPTMFFWIVXJJ-UHFFFAOYSA-N
    • SMILES: ClCCNC(NC1C=CC(=CC=1)CC1C=CC(=CC=1)NC(NCCCl)=O)=O

Computed Properties

  • Exact Mass: 408.11226
  • Monoisotopic Mass: 408.1119813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 411
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 82.3Ų

Experimental Properties

  • PSA: 82.26
  • LogP: 4.92580

urea, 1,1'-(methylenedi-p-phenylene)bis[3-(2-chloroethyl)- Related Literature

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